molecular formula C8H12ClNO3 B13576834 3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride

3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride

Cat. No.: B13576834
M. Wt: 205.64 g/mol
InChI Key: NUKYAYJIILMOMF-UHFFFAOYSA-N
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Description

3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo family, which is known for its unique bicyclic structure that includes a nitrogen atom. These compounds have significant potential in various fields, including drug discovery and synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride typically involves the reaction of N-alkylimines with acetylacetone or acetoacetic ester at room temperature in ethanol. This reaction forms aminocyclohexenone derivatives, which can further react with secondary amides of acetoacetic acid to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride is unique due to its specific bicyclic structure and the presence of a carboxylic acid group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H12ClNO3

Molecular Weight

205.64 g/mol

IUPAC Name

3-oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H11NO3.ClH/c10-7-4-1-2-6(9-7)5(3-4)8(11)12;/h4-6H,1-3H2,(H,9,10)(H,11,12);1H

InChI Key

NUKYAYJIILMOMF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C(=O)N2)C(=O)O.Cl

Origin of Product

United States

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